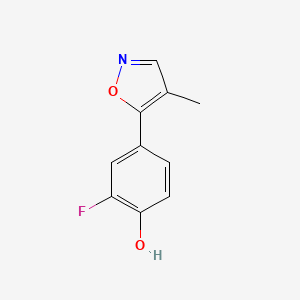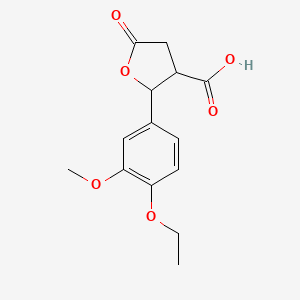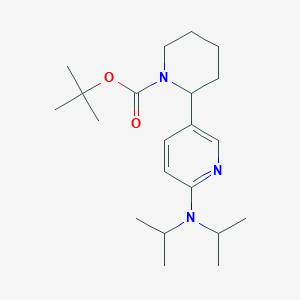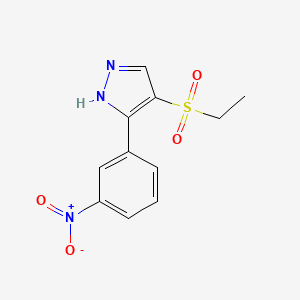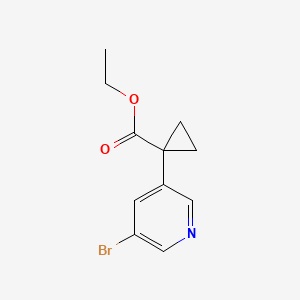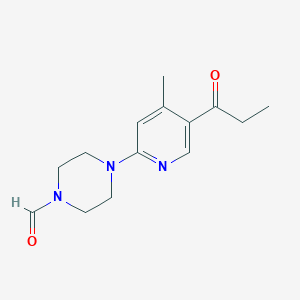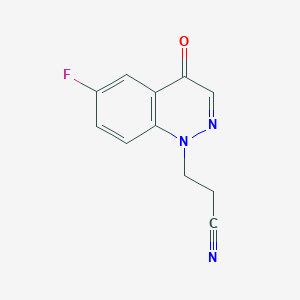
3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile is a synthetic organic compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile typically involves multi-step organic reactions. One possible route could be:
Formation of the Cinnoline Core: Starting from a suitable benzene derivative, the pyridazine ring can be constructed through cyclization reactions.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Propanenitrile Group: This step might involve nucleophilic substitution or addition reactions to introduce the nitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the fluoro or nitrile groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Fluorinated amines.
Substitution: Various substituted cinnoline derivatives.
Applications De Recherche Scientifique
3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a precursor in polymer production.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro group could enhance binding affinity, while the nitrile group might participate in hydrogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-4-oxocinnoline: Lacks the propanenitrile group.
4-Oxocinnoline: Lacks both the fluoro and propanenitrile groups.
3-(4-Oxocinnolin-1(4H)-yl)propanenitrile: Lacks the fluoro group.
Uniqueness
The presence of both the fluoro and nitrile groups in 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile may confer unique properties, such as enhanced reactivity or specific binding interactions, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C11H8FN3O |
|---|---|
Poids moléculaire |
217.20 g/mol |
Nom IUPAC |
3-(6-fluoro-4-oxocinnolin-1-yl)propanenitrile |
InChI |
InChI=1S/C11H8FN3O/c12-8-2-3-10-9(6-8)11(16)7-14-15(10)5-1-4-13/h2-3,6-7H,1,5H2 |
Clé InChI |
DFPSTXWSTYOSNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C(=O)C=NN2CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


